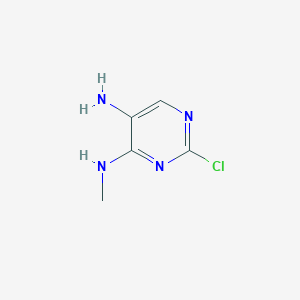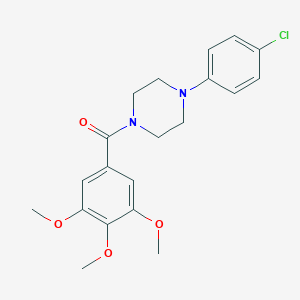
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ketone, 4-(p-chlorophenyl)piperazinyl 3,4,5-trimethoxyphenyl, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. CTMP is a synthetic compound that belongs to the class of cathinones and is structurally similar to other psychoactive substances such as methylone and mephedrone.
作用機序
The exact mechanism of action of KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This compound may also act as a monoamine oxidase inhibitor, which could contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which could contribute to its psychoactive effects. Additionally, this compound has been shown to increase heart rate and blood pressure in animal models, which could have implications for its use in humans.
実験室実験の利点と制限
One of the advantages of using KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL in lab experiments is its potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, one of the limitations of using this compound in lab experiments is its potential for abuse and dependence, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL, including investigating its potential therapeutic applications in humans, understanding its long-term effects on the brain and body, and developing safer and more effective analogs of this compound. Additionally, more research is needed to understand the exact mechanism of action of this compound and how it interacts with other neurotransmitter systems in the brain.
合成法
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL can be synthesized using a variety of methods, including reductive amination, condensation, and cyclization reactions. One of the most commonly used methods for the synthesis of this compound involves the condensation of 4-(p-chlorophenyl)piperazine with 3,4,5-trimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
科学的研究の応用
KETONE, 4-(p-CHLOROPHENYL)PIPERAZINYL 3,4,5-TRIMETHOXYPHENYL has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Several studies have shown that this compound exhibits antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, this compound has been shown to improve cognitive function and attention in animal models of ADHD.
特性
| 17766-66-4 | |
分子式 |
C20H23ClN2O4 |
分子量 |
390.9 g/mol |
IUPAC名 |
[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23ClN2O4/c1-25-17-12-14(13-18(26-2)19(17)27-3)20(24)23-10-8-22(9-11-23)16-6-4-15(21)5-7-16/h4-7,12-13H,8-11H2,1-3H3 |
InChIキー |
AGNKVORHQMBUCU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
| 17766-66-4 | |
同義語 |
4-(p-Chlorophenyl)-1-piperazinyl(3,4,5-trimethoxyphenyl) ketone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
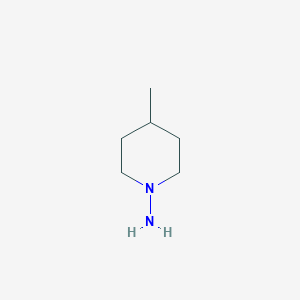


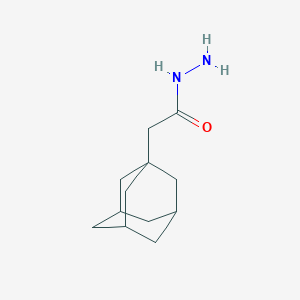


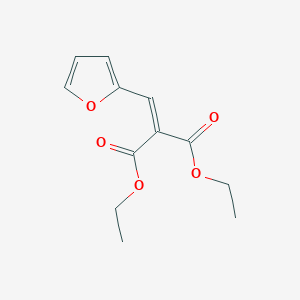


![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)
